molecular formula C40H69N11O8 B070570 N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide CAS No. 167875-35-6

N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide

Cat. No.: B070570
CAS No.: 167875-35-6
M. Wt: 832 g/mol
InChI Key: SGWAZUZKMXHYMB-UQGDEETHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide is a useful research compound. Its molecular formula is C40H69N11O8 and its molecular weight is 832 g/mol. The purity is usually 95%.
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Scientific Research Applications

Amino Acid Metabolism and Function

Research into the metabolism and function of amino acids, such as those structurally similar to the chemical compound , reveals insights into their role in various physiological and biochemical processes. For example, the study of histidine (HIS) administration highlights its potential to influence ammonia and amino acid levels, impacting the balance of alanine, glutamine, and branched-chain amino acids (BCAAs). This has implications for tissue protection, cardiac surgery, and muscle performance enhancement, though with caution advised for patients with liver injury due to HIS supplementation's inappropriateness in such contexts (Holeček, 2020).

Physicochemical Properties of Amino Acid Derivatives

The physicochemical properties of N-acyl amino acid salts, including those with complex structures similar to the compound of interest, have been studied for their potential applications. Factors such as the counter ion's effect on properties like solubility and the ability to discriminate between optically active isomers are crucial for developing new materials and enhancing our understanding of amino acid-based surfactants (Ohta, 2006).

Amino Acid Catabolism

Understanding the catabolism of amino acids and related compounds, including the degradation pathways and their regulation, is vital for grasping the biochemical dynamics within organisms. Research in this area covers the assimilation and degradation processes of amino acids in bacteria, which parallels the interest in studying complex amino compounds for potential therapeutic and nutritional applications (Reitzer, 2005).

Solubility and Crystallization of Amino Acids

The solubility of α-amino acids in various solvents provides insights into their crystallization and potential pharmaceutical applications. Studies on amino acids like alanine, proline, and lysine across different solvents have implications for drug formulation and delivery, reflecting the relevance of understanding the solubility characteristics of complex amino compounds (Bowden et al., 2018).

Biomedical Applications of Poly(amino acid)s

Research into poly(amino acid)s, including those with branched structures, has highlighted their potential in biomedical applications such as drug and gene delivery systems. The biocompatibility, biodegradability, and potential for synthesis of highly branched polymers from amino acids demonstrate the scientific interest in developing new materials for therapeutic purposes (Thompson & Scholz, 2021).

Mechanism of Action

Target of Action

The HIV-IN peptide, also known as Arg-Val-Leu-®-Phe-Glu-Ala-Nle-NH2, primarily targets the HIV-1 envelope glycoprotein gp120 and the HIV-1 capsid protein . The gp120 protein is crucial for the virus’s ability to bind to the CD4 receptor and the CCR5 or CXCR4 co-receptors on the host cell, initiating the fusion process . The capsid protein plays a vital role in the assembly of viral particles and the infection of host cells .

Mode of Action

The HIV-IN peptide exerts its antiviral activity by interacting with its targets during the early stage of viral infection . It binds to the viral surface protein gp120, preventing its attachment to the CD4 receptor and the CCR5 or CXCR4 co-receptors on the host cell . This interaction inhibits the subsequent fusion between the viral and host cell membranes, thereby blocking the entry of the virus into the host cell .

Biochemical Pathways

The HIV-IN peptide affects several biochemical pathways related to the life cycle of HIV-1. It interferes with the viral entry process , which involves the attachment of the viral gp120 to the CD4 T cell receptor, the binding of the gp120 to CCR5 or CXCR4 co-receptors, and the fusion of the viral and cellular membranes . By inhibiting these steps, the HIV-IN peptide prevents the virus from entering the host cell and replicating.

Pharmacokinetics

The pharmacokinetic properties of the HIV-IN peptide, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and therapeutic efficacy. Peptides like HIV-IN typically have poor ADME properties, with rapid clearance, short half-life, low permeability, and sometimes low solubility . Strategies have been developed to improve these properties, such as enhancing permeability, reducing proteolysis and renal clearance, and prolonging half-life .

Result of Action

The primary molecular and cellular effect of the HIV-IN peptide’s action is the inhibition of HIV-1 entry into host cells. By binding to the viral gp120 protein and preventing its interaction with the host cell receptors, the peptide blocks the fusion of the viral and host cell membranes . This inhibitory action disrupts the viral life cycle, preventing the replication of the virus and the subsequent infection of other cells.

Action Environment

The action, efficacy, and stability of the HIV-IN peptide can be influenced by various environmental factors. For instance, the peptide’s antiviral activity can be affected by the global sequence diversity among circulating HIV-1 strains . Moreover, the peptide’s interaction with the host cell membrane and its translocation across the membrane can be influenced by factors such as the lipid composition of the membrane . Understanding these environmental influences is crucial for optimizing the peptide’s therapeutic potential.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H69N11O8/c1-7-8-16-29(34(42)54)49-35(55)25(6)47-37(57)30(17-18-32(52)53)50-38(58)31(21-26-13-10-9-11-14-26)46-22-27(20-23(2)3)48-39(59)33(24(4)5)51-36(56)28(41)15-12-19-45-40(43)44/h9-11,13-14,23-25,27-31,33,46H,7-8,12,15-22,41H2,1-6H3,(H2,42,54)(H,47,57)(H,48,59)(H,49,55)(H,50,58)(H,51,56)(H,52,53)(H4,43,44,45)/t25-,27-,28-,29-,30-,31-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWAZUZKMXHYMB-UQGDEETHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NCC(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H69N11O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

832.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How do HIV-1 protease inhibitors work and what are their downstream effects?

A1: HIV-1 protease is an enzyme crucial for the replication cycle of the virus. It cleaves the viral polyprotein into individual functional proteins, which are essential for the assembly of new infectious viral particles []. HIV-1 protease inhibitors are designed to bind to the active site of this enzyme, blocking its activity. This inhibition prevents the maturation of new viral particles, effectively suppressing viral replication within the host [].

Q2: How does understanding the structural differences between RSV and HIV-1 proteases aid in the development of more specific HIV-1 protease inhibitors?

A2: The research highlights key structural differences between RSV and HIV-1 proteases, particularly in the flap regions surrounding the active site []. For instance, RSV S9 protease, even with mutations to mimic HIV-1 protease, possesses unique loop structures (residues 61-63) that are absent in HIV-1 protease []. These differences influence how inhibitors interact with each enzyme. By understanding these subtle variations, researchers can design inhibitors that specifically target HIV-1 protease while minimizing off-target effects on other similar enzymes like RSV protease. This selective targeting is crucial for developing safer and more effective antiviral therapies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.